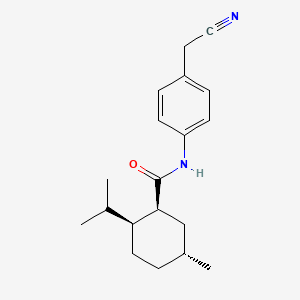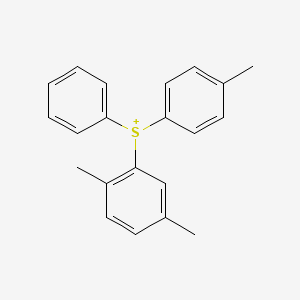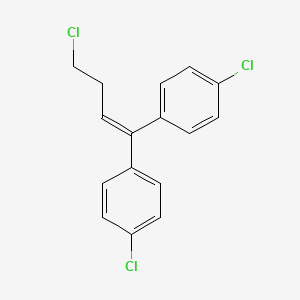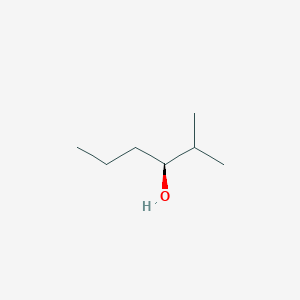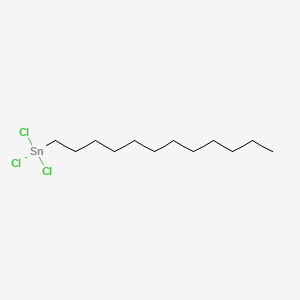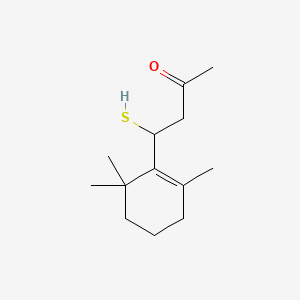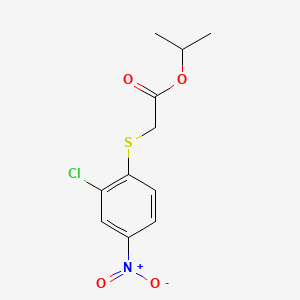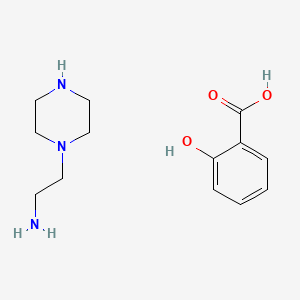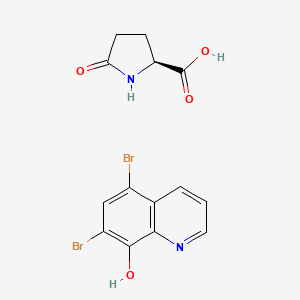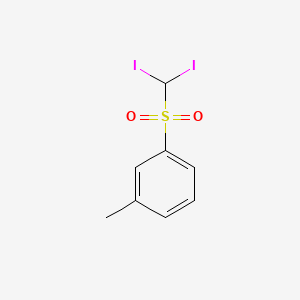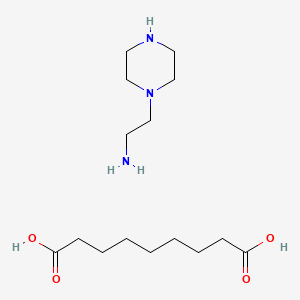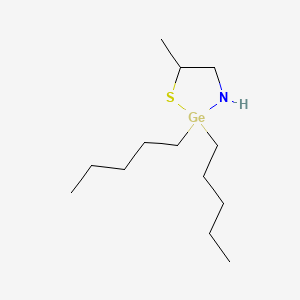
2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine: is a chemical compound with the molecular formula C13H29GeNS and a molecular weight of 304.08106 g/mol . This compound is part of the thiazagermolidine family, which is characterized by the presence of a germanium atom within a thiazolidine ring structure. The unique combination of germanium and sulfur in its structure makes it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with a thiazolidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germanium hydrides.
Substitution: The thiazolidine ring can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Germanium oxides and sulfur-containing by-products.
Reduction: Germanium hydrides and reduced sulfur compounds.
Substitution: Various substituted thiazagermolidine derivatives.
科学研究应用
2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other germanium-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine involves its interaction with molecular targets such as enzymes and receptors. The germanium atom in the compound can form coordination complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
2,2-Dipentyl-5-methyl-1,3,2-thiazastannolidine: Contains a tin atom instead of germanium.
2,2-Dipentyl-5-methyl-1,3,2-thiazasilolidine: Contains a silicon atom instead of germanium.
2,2-Dipentyl-5-methyl-1,3,2-thiazaphospholidine: Contains a phosphorus atom instead of germanium.
Uniqueness
The presence of a germanium atom in 2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine distinguishes it from its analogs. Germanium imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
属性
CAS 编号 |
84260-48-0 |
|---|---|
分子式 |
C13H29GeNS |
分子量 |
304.1 g/mol |
IUPAC 名称 |
5-methyl-2,2-dipentyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C13H29GeNS/c1-4-6-8-10-14(11-9-7-5-2)15-12-13(3)16-14/h13,15H,4-12H2,1-3H3 |
InChI 键 |
ONKWXMOZIHJLTH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC[Ge]1(NCC(S1)C)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


